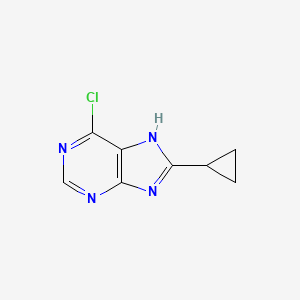
6-Chloro-8-cyclopropyl-9H-purine
Vue d'ensemble
Description
6-Chloro-8-cyclopropyl-9H-purine is a chemical compound with the molecular formula C8H7ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Mécanisme D'action
Target of Action
6-Chloro-8-cyclopropyl-9H-purine is a synthetic compound that serves as a building block in chemical synthesis . It is used in the preparation of 9-alkylpurines and 6-mercaptopurine
Mode of Action
It is known to have antitumor activities .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of 9-alkylpurines and 6-mercaptopurine . The conversion of 6-Chloropurine to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne may be involved in the mechanism of the 6-Chloropurine-induced antitumor activity .
Result of Action
The compound has been shown to exhibit antitumor activities . It has been suggested that 6-chloropurine and azaserine have synergistic antitumor properties in a variety of mouse neoplasms when administered simultaneously .
Analyse Biochimique
Cellular Effects
It is known to have antitumor activities , suggesting it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that its antitumor activity may involve the metabolism of 6-Chloropurine to S-(6-punnyl)glutathione and further metabolism of S-(6-punnyl)glutathione to 6-mercaptopunne .
Dosage Effects in Animal Models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclopropyl-9H-purine typically involves the chlorination of a purine derivative. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . This reaction yields 6-chloropurine, which can then be further modified to introduce the cyclopropyl group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-cyclopropyl-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination of hypoxanthine.
Dimethylaniline: Acts as a base in the chlorination reaction.
Organoboron Reagents: Used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted purine derivatives, while coupling reactions can produce arylated or alkylated purine compounds .
Applications De Recherche Scientifique
6-Chloro-8-cyclopropyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: A closely related compound with similar chemical properties.
2-Amino-6-chloropurine: Another purine derivative with potential therapeutic applications.
6-Chloro-7-deazapurine: A structurally similar compound with unique biological activities.
Uniqueness
6-Chloro-8-cyclopropyl-9H-purine is unique due to the presence of the cyclopropyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other purine derivatives and may contribute to its specific applications in research and industry.
Propriétés
IUPAC Name |
6-chloro-8-cyclopropyl-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-5-8(11-3-10-6)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBBOCOCTZDZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B3077040.png)

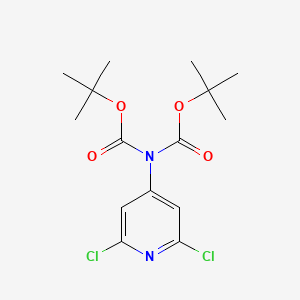
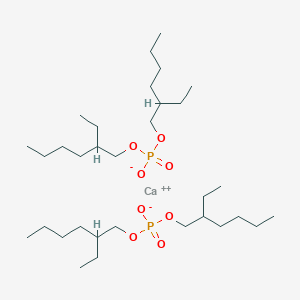


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3077077.png)
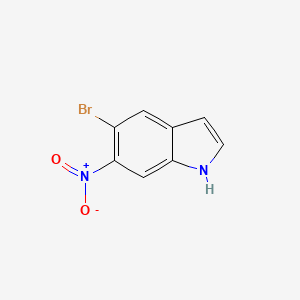

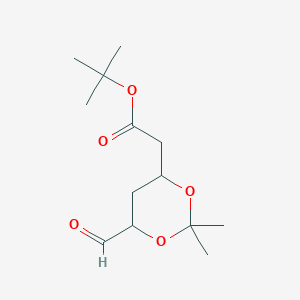
![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)
![1-[(3-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077138.png)
